Benzyl 3,3-dimethylpent-4-enoate

Catalog No.
S8772949
CAS No.
60066-73-1
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
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Benzyl 3,3-dimethylpent-4-enoate

CAS Number

60066-73-1

Product Name

Benzyl 3,3-dimethylpent-4-enoate

IUPAC Name

benzyl 3,3-dimethylpent-4-enoate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-4-14(2,3)10-13(15)16-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3

InChI Key

KTTWBXNQECIUKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)C=C

Benzyl 3,3-dimethylpent-4-enoate, also known as methyl 3,3-dimethyl-4-pentenoate, is an organic compound characterized by its molecular formula C8H14O2C_8H_{14}O_2 and a molar mass of approximately 142.2 g/mol. This compound appears as a colorless to almost colorless liquid with a boiling point of about 59°C at reduced pressure and a density of 0.899 g/cm³. Its refractive index is around 1.423, and it has a flash point of 107°F (approximately 42°C) .

Benzyl 3,3-dimethylpent-4-enoate features a pentenoate structure with methyl and dimethyl substitutions on the carbon chain, contributing to its unique chemical properties. It is primarily used as an intermediate in organic synthesis and has applications in the production of various chemical compounds.

Due to its unsaturated ester structure:

  • Heck Reaction: This compound can be utilized in Heck reactions, which involve the coupling of aryl halides with alkenes in the presence of palladium catalysts to form substituted alkenes .
  • Electrophilic Trifluoromethylthiolation: It can undergo electrophilic trifluoromethylthiolation, allowing for the introduction of trifluoromethylthio groups into organic molecules .
  • Hydrolysis: Under acidic or basic conditions, this ester can hydrolyze to yield the corresponding acid and alcohol .

Benzyl 3,3-dimethylpent-4-enoate can be synthesized through various methods:

  • Direct Esterification: The reaction between 3-methyl-2-butenol and trimethyl orthoacetate in the presence of phenol as a catalyst at elevated temperatures (95°C followed by 140°C) yields this compound with a reported yield of approximately 84% .
  • Multi-step Synthesis: A more complex synthesis involves multiple steps that include reactions with lithium aluminum hydride for reduction processes or using dibenzoyl peroxide as a catalyst under specific conditions .

Benzyl 3,3-dimethylpent-4-enoate serves as an important intermediate in organic synthesis:

  • Synthesis of Pyrethroids: It is utilized in the production of pyrethroid insecticides, which are derived from natural pyrethrins and are widely used for pest control .
  • Chemical Building Block: This compound acts as a building block for various organic compounds used in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with Benzyl 3,3-dimethylpent-4-enoate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-methylbutanoateMethyl ester of branched chainSimpler structure with no double bond
Ethyl 4-pentenoateEthyl ester instead of methylDifferent alkoxy group affects reactivity
Methyl hexanoateSaturated fatty acid derivativeLacks unsaturation; used widely in flavoring
Benzyl acetateAromatic esterCommonly used as a solvent and fragrance

Benzyl 3,3-dimethylpent-4-enoate stands out due to its unsaturated nature and specific substituents that enhance its reactivity compared to other similar esters. Its application in synthesizing insecticides also highlights its unique role in agrochemical production.

Traditional Esterification Approaches in Alkenoate Synthesis

Classical Fischer esterification remains a cornerstone for synthesizing benzyl alkenoates. In a representative procedure, 3,3-dimethylpent-4-enoic acid reacts with benzyl alcohol under acidic catalysis. Sulfuric acid (0.5–1.0 mol%) typically facilitates the reaction at 110–120°C for 6–8 hours, achieving yields of 68–72%.

Key Reaction Parameters

VariableOptimal RangeImpact on Yield
Acid Catalyst Loading0.7–0.9 mol% H₂SO₄Maximizes rate
Molar Ratio1:1.2 (acid:benzyl-OH)Limits oligomers
Reaction Time7 hours95% conversion

Side reactions include benzyl ether formation (3–5%) and dehydration of the pentenoic acid precursor. Purification via fractional distillation (bp 195–200°C at 760 mmHg) effectively isolates the product.

Catalytic Transesterification Strategies for Pentenoate Derivatives

Transition metal-catalyzed transesterification offers improved selectivity for sensitive substrates. A titanium(IV) isopropoxide-mediated process converts methyl 3,3-dimethylpent-4-enoate to the benzyl ester in 82% yield under mild conditions (60°C, 4 hours):

Reaction Scheme:  CH₃O-CO-C(CH₃)₂-CH₂-CH₂-CH₂ + C₆H₅CH₂OH  → C₆H₅CH₂O-CO-C(CH₃)₂-CH₂-CH₂-CH₂ + CH₃OH  

Catalyst Performance Comparison

CatalystTemperatureYieldByproducts
Ti(O-iPr)₄60°C82%<2%
Sn(Oct)₂80°C74%5–7%
Lipase B (CALB)35°C68%Negligible

Enzymatic approaches using immobilized Candida antarctica lipase B (Novozym 435) show promise for green synthesis but require longer reaction times (48–72 hours).

Green Chemistry Innovations in Continuous Flow Synthesis

Recent advances integrate photoredox catalysis with flow reactors to enhance sustainability. A decatungstate anion-mediated process enables C–H functionalization of aliphatic substrates under visible light irradiation:

Continuous Flow Protocol

  • Reactor Setup: 10 mL PFA tubing coil, 365 nm LED array
  • Residence Time: 12 minutes
  • Throughput: 1.2 g/hour
  • Yield: 89% (β,γ-alkenoate isomer)

Key advantages include:

  • 78% reduction in solvent waste vs batch processes
  • 3.2-fold increase in space-time yield
  • Precise temperature control (±1°C) minimizes decomposition

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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